molecular formula C15H22N2O4S B4239342 N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide

N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide

Cat. No. B4239342
M. Wt: 326.4 g/mol
InChI Key: KSXNUTPNIXXPGB-UHFFFAOYSA-N
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Description

N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as NS-398, is a selective inhibitor of the inducible isoform of cyclooxygenase (COX-2). It was first synthesized in 1994 by scientists at Sankyo Co. Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide selectively inhibits the inducible isoform of cyclooxygenase (COX-2), which is responsible for the production of prostaglandins in response to inflammation and other stimuli. By inhibiting COX-2, N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide reduces the production of prostaglandins and other inflammatory mediators, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and protecting against neurodegeneration. In addition, N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide has several advantages for lab experiments, including its selectivity for COX-2, its ability to inhibit angiogenesis, and its potential neuroprotective effects. However, N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide also has some limitations, including its relatively low potency compared to other COX-2 inhibitors and its potential off-target effects.

Future Directions

There are several future directions for research on N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes.
2. Developing more potent and selective COX-2 inhibitors based on the structure of N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide.
3. Studying the mechanisms underlying its neuroprotective effects in models of neurodegenerative diseases.
4. Investigating the potential use of N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide in combination with other drugs for the treatment of cancer and other diseases.
5. Exploring the potential use of N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide as a tool for studying the role of COX-2 in various physiological and pathological processes.

Scientific Research Applications

N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide has also been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. In addition, N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(18)16-14-10-13(8-9-15(14)21-2)22(19,20)17-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNUTPNIXXPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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